5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol
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Overview
Description
The compound 5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol is a complex organic molecule characterized by multiple hydroxyl groups and glycosidic linkages. This compound is notable for its intricate structure, which includes several sugar moieties and hydroxylated cyclohexane rings. Such compounds are often found in natural products and can exhibit a variety of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and cyclization processes. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as fermentation, to produce the sugar moieties, followed by chemical synthesis to assemble the final structure. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The glycosidic linkages may also play a role in its biological effects by interacting with carbohydrate-binding proteins.
Comparison with Similar Compounds
Similar Compounds
5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol: can be compared to other polyhydroxylated compounds, such as:
Uniqueness
The uniqueness of This compound lies in its complex structure, which includes multiple sugar moieties and hydroxylated cyclohexane rings. This complexity can lead to unique interactions with biological molecules and potentially novel biological activities.
Properties
Molecular Formula |
C24H42O18 |
---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
5-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C24H42O18/c1-6-20(15(31)17(33)22(36)37-6)38-7-2-3-8(12(28)11(7)27)39-23-19(35)16(32)21(10(5-26)41-23)42-24-18(34)14(30)13(29)9(4-25)40-24/h6-36H,2-5H2,1H3 |
InChI Key |
CNGQRRMZWAKWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)OC2CCC(C(C2O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
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